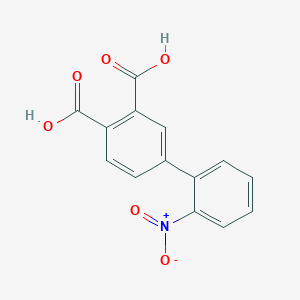![molecular formula C20H22N6O4S2 B12463971 diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate CAS No. 676587-88-5](/img/structure/B12463971.png)
diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate is a complex organic compound with the molecular formula C18H20N4O4 It contains various functional groups, including aromatic rings, azo groups, and carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate typically involves multiple steps. One common method includes the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azo compound.
Carbamoylation: The azo compound is reacted with diethyl carbamoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate
- Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate
Uniqueness
Diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its azo group and carbamate functionalities make it versatile for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
676587-88-5 |
|---|---|
Formule moléculaire |
C20H22N6O4S2 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
ethyl N-[[3-(ethoxycarbonylcarbamothioylamino)-4-phenyldiazenylphenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C20H22N6O4S2/c1-3-29-19(27)23-17(31)21-14-10-11-15(26-25-13-8-6-5-7-9-13)16(12-14)22-18(32)24-20(28)30-4-2/h5-12H,3-4H2,1-2H3,(H2,21,23,27,31)(H2,22,24,28,32) |
Clé InChI |
APJMMIUTBCZEOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=S)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=S)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B12463891.png)

![N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12463899.png)



![2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12463923.png)
![methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)
![(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]hepta-1,6-diene-3,5-dione](/img/structure/B12463943.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]thiophene-2-carboxamide](/img/structure/B12463955.png)
![2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B12463961.png)

